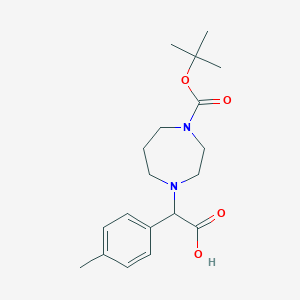

(4-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid

説明

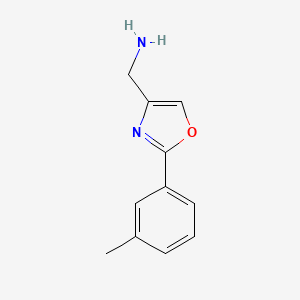

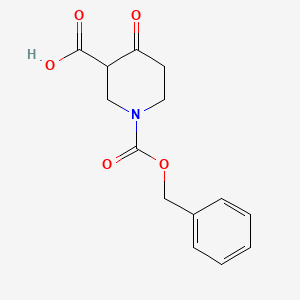

The compound “(4-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid” belongs to a class of organic compounds known as amino acids and derivatives. These are compounds containing an amino acid or a derivative thereof resulting from a reaction of an amino acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Molecular Structure Analysis

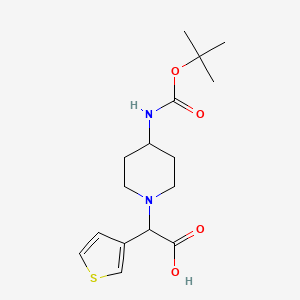

The molecular structure of similar compounds consists of a piperidine ring, which is a saturated heterocycle with one nitrogen atom and five carbon atoms, attached to an acetic acid moiety through an amino group . The ‘Boc’ in the name refers to a tert-butoxycarbonyl protective group attached to the nitrogen of the amino group .

Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific compound and the conditions under which the reaction is carried out . Without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions of “this compound”.

科学的研究の応用

Pharmacological Potential

The research landscape surrounding naphthalene acetic acid derivatives, including compounds similar to “(4-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid”, reveals a broad spectrum of pharmacological potentials. Naphthalene acetic acid, a key structural component, is known for its diverse physiological roles, such as promoting cell division and enlargement, which could imply potential applications in enhancing agricultural productivity and possibly in therapeutic areas requiring cell proliferation (J. Singh, A. Mirza, Sukhdip Singh, 2017).

Biomedical Applications

Highly branched polymers based on poly(amino acid)s, including those with structures akin to the compound , have garnered attention for their biomedical applications. These polymers are constructed from natural amino acids, offering biocompatibility, biodegradability, and their metabolizable degradation products. Their potential as delivery vehicles for genes and drugs, as well as their antiviral capabilities, highlights a significant area of research within the realm of drug delivery and antiviral therapies (Marisa Thompson, C. Scholz, 2021).

Anticancer and Medicinal Chemistry

The exploration of naphthalimide compounds reveals an important class of nitrogen-containing aromatic heterocycles with extensive potential in medicinal applications. Naphthalimide derivatives exhibit a broad range of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects. This class of compounds, due to their large conjugated planar structure, can interact with biological cations, anions, small molecules, and macromolecules through noncovalent bonds, suggesting a promising avenue for the development of novel therapeutic agents (Huo-Hui Gong, Dinesh Addla, Jing-Song Lv, Cheng‐He Zhou, 2016).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific chemical structure and the conditions under which it is handled. For similar compounds, hazards may include being harmful if swallowed and causing eye irritation . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information.

特性

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-naphthalen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-22(2,3)28-21(27)23-18-10-12-24(13-11-18)19(20(25)26)17-9-8-15-6-4-5-7-16(15)14-17/h4-9,14,18-19H,10-13H2,1-3H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUSPBLWXFRCRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

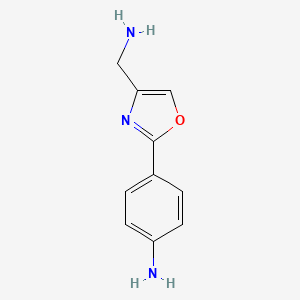

![2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B3293291.png)

![(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B3293395.png)